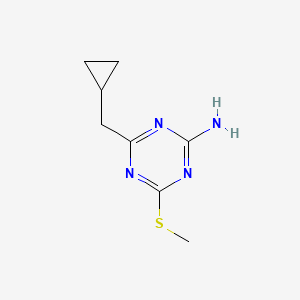
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine” is a derivative of the 1,3,5-triazine family. Triazines are a class of nitrogen-containing heterocycles. The “4-(Cyclopropylmethyl)” and “6-(methylsulfanyl)” parts refer to the substituents on the triazine ring. Cyclopropyl is a three-membered ring structure, and methylsulfanyl refers to a sulfur atom bonded to a methyl group .
Molecular Structure Analysis
The triazine ring is planar and aromatic, with nitrogen and carbon atoms alternating in the ring. The cyclopropylmethyl and methylsulfanyl groups will be attached to the carbon atoms in the 4 and 6 positions of the triazine ring .Chemical Reactions Analysis
Triazines can undergo reactions typical of aromatic compounds, such as electrophilic substitution. The reactivity of the compound can be influenced by the electron-donating or withdrawing nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the triazine core. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used as building blocks in organic synthesis .
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
実験室実験の利点と制限
One of the advantages of using 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of enzymes involved in DNA replication and transcription. It can also be used to study the effects of apoptosis on cancer cells. However, one of the limitations of using this compound is its potential toxicity. It may be necessary to use protective equipment and handle it with care.
将来の方向性
There are several future directions for the study of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine. One possible direction is to study its potential use as a fluorescent probe for the detection of DNA. Another direction is to study its potential use as an antiviral and antibacterial agent. Additionally, further research could be done to understand its mechanism of action and to develop new derivatives with improved biological activities.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It has a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Its mechanism of action is not fully understood, but it may act by inhibiting the activity of enzymes involved in DNA replication and transcription. While it has several advantages for use in lab experiments, it also has potential limitations due to its toxicity. There are several future directions for the study of this compound, including its potential use as a fluorescent probe for the detection of DNA and as an antiviral and antibacterial agent.
合成法
The synthesis of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine involves the reaction of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazine with ammonia. The reaction is carried out in the presence of a catalyst at high temperature and pressure. The yield of the reaction is high, and the compound can be purified by recrystallization.
科学的研究の応用
4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Safety and Hazards
特性
IUPAC Name |
4-(cyclopropylmethyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S/c1-13-8-11-6(4-5-2-3-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYZHGXDQFBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)
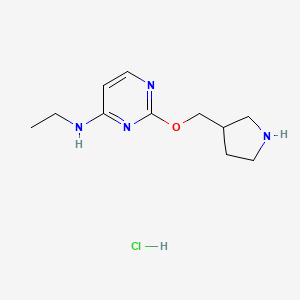
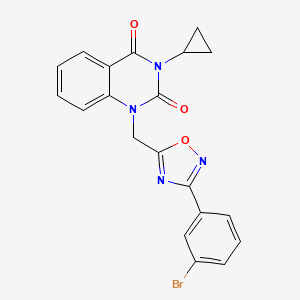
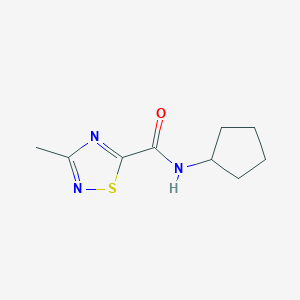
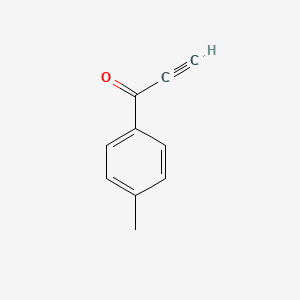
![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)
![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)
![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)

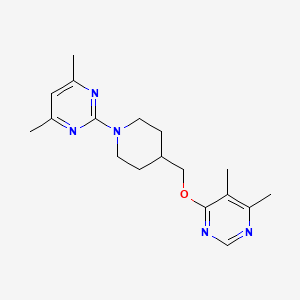
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
